
Ethyl 3-iodopropanoate
Overview
Description
Ethyl 3-iodopropanoate (C₅H₉IO₂) is an iodine-substituted ester with a molecular weight of approximately 227.9 g/mol. Its structure features an iodine atom at the β-position of the propanoate backbone, making it a versatile intermediate in organic synthesis. A key application lies in cross-coupling reactions, where the iodine atom acts as a superior leaving group, enabling efficient Rh-catalyzed couplings with arylzinc compounds . This reactivity is critical in pharmaceutical and materials science research, particularly for constructing complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-iodopropanoate can be synthesized through the esterification of 3-iodopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been reported, which can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-iodopropanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Reduction Reactions: The compound can be reduced to ethyl 3-propanol using reducing agents like lithium aluminum hydride.
Coupling Reactions: It can participate in coupling reactions to form larger molecules, such as the dimerization to diethyl adipate using nickel catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Coupling: Nickel chloride hexahydrate and manganese in a microwave reactor.
Major Products:
Substitution: Ethyl 3-azidopropanoate, ethyl 3-cyanopropanoate.
Reduction: Ethyl 3-propanol.
Coupling: Diethyl adipate.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-iodopropanoate is primarily utilized as an intermediate in the synthesis of biologically active compounds. Its structure allows for functionalization through various coupling reactions, making it a valuable building block in drug discovery.
Case Study: Synthesis of Anticancer Agents
Recent research has demonstrated the utility of this compound in synthesizing novel anticancer agents. For instance, its incorporation into a synthetic pathway led to the development of compounds that exhibit significant cytotoxicity against cancer cell lines. The Negishi coupling method has been particularly effective in this context, allowing for the efficient formation of carbon-carbon bonds with organozinc reagents derived from this compound .
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.
Table 1: Summary of Synthetic Reactions Utilizing this compound
Reaction Type | Description | Reference |
---|---|---|
Negishi Coupling | Formation of C–C bonds with organozinc reagents | |
Suzuki Coupling | Cross-coupling with aryl boronic acids | |
Stille Coupling | Reaction with organotin compounds |
These reactions highlight the compound's role as a halide source, enabling the introduction of diverse functional groups into organic frameworks.
Material Science
In addition to its applications in drug synthesis, this compound is also explored for use in material science, particularly in polymer chemistry. Its reactivity allows for the modification of polymer backbones and side chains.
Case Study: Polymer Modification
Research has shown that this compound can be used to modify polyolefins, enhancing their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has led to materials with improved performance characteristics suitable for industrial applications .
Analytical Chemistry
This compound is employed as a standard reference material in various analytical techniques, including gas chromatography (GC) and mass spectrometry (MS). Its well-defined chemical properties facilitate accurate quantification and identification of related compounds in complex mixtures.
Table 2: Analytical Applications of this compound
Mechanism of Action
The mechanism of action of ethyl 3-iodopropanoate in chemical reactions involves the reactivity of the iodine atom, which can be easily displaced by nucleophiles. This makes it a versatile intermediate for the synthesis of various compounds. The ester functional group also allows for further modifications through hydrolysis or transesterification reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and functional differences between Ethyl 3-iodopropanoate and analogous compounds:
Biological Activity
Ethyl 3-iodopropanoate (EIP) is an organic compound with the molecular formula and CAS number 6414-69-3. This compound is primarily recognized for its role as a versatile reagent in organic synthesis, particularly in medicinal chemistry and the modification of biomolecules. This article explores the biological activity of EIP, focusing on its mechanisms of action, biochemical pathways, and various applications in research.
- Molecular Weight : 228.03 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 202.7 °C
- Flash Point : 76.4 °C
- Reactivity : EIP is characterized by the presence of an iodine atom, which enhances its reactivity compared to similar compounds like ethyl 3-bromopropanoate or ethyl 3-chloropropanoate .
EIP's biological activity is largely attributed to its ability to participate in various chemical reactions:
- Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, facilitating the synthesis of diverse derivatives.
- Dimerization : EIP can undergo dimerization to form diethyl adipate, a compound used in the production of nylon and other polymers. This reaction can be catalyzed using nickel chloride and manganese .
- Reduction Reactions : It can be reduced to produce ethyl 3-propanol using lithium aluminum hydride, which is significant for producing alcohol derivatives.
Medicinal Chemistry
EIP serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the development of anticoagulants and other therapeutic agents. Its ability to modify biomolecules makes it a valuable tool in drug discovery processes.
Case Studies
- Synthesis of Anticoagulants :
- Automated Synthesis Protocols :
Research Findings
Recent research highlights the importance of EIP in various biochemical pathways:
- Biochemical Pathways : The pathways influenced by EIP depend on its reaction products. For example, the dimerization process contributes to adipic acid production, essential for manufacturing synthetic fibers and plastics.
- Reactivity Comparisons : Compared to other halogenated propanoates, EIP exhibits higher reactivity due to the iodine atom's larger atomic size and lower bond dissociation energy, making it more favorable for substitution reactions .
Data Tables
Property | Value |
---|---|
Molecular Formula | C₅H₉IO₂ |
Molecular Weight | 228.03 g/mol |
Density | 1.7 g/cm³ |
Boiling Point | 202.7 °C |
Flash Point | 76.4 °C |
Reaction Type | Product | Notes |
---|---|---|
Substitution | Ethyl 3-azidopropanoate | Via nucleophilic substitution |
Dimerization | Diethyl adipate | Catalyzed by NiCl₂ and Mn |
Reduction | Ethyl 3-propanol | Using lithium aluminum hydride |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of ethyl 3-iodopropanoate to minimize iodine volatility and improve yield?
- Methodology : Use controlled temperature conditions (e.g., ice baths) during iodination to reduce iodine sublimation. Employ inert atmospheres (argon/nitrogen) to prevent oxidative side reactions. Purification via fractional distillation or column chromatography with non-polar solvents (hexane/ethyl acetate) can isolate the product effectively .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to confirm ester and iodine positioning.
- GC-MS : Verify molecular ion peaks and fragmentation patterns.
- Elemental Analysis : Quantify iodine content to assess purity .
Q. How should this compound be stored to prevent decomposition under laboratory conditions?
- Methodology : Store in amber glass vials at 2–8°C, under inert gas, and away from light/moisture. Regular stability testing via TLC or HPLC monitors degradation (e.g., hydrolysis to 3-iodopropanoic acid) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Use PPE (nitrile gloves, goggles, face shields), fume hoods for ventilation, and spill kits with inert adsorbents (vermiculite). Emergency eye washes and neutralization protocols (e.g., sodium bicarbonate for acid spills) are essential .
Advanced Research Questions
Q. How can kinetic studies elucidate the reaction mechanisms of this compound in nucleophilic substitution reactions?
- Methodology : Conduct time-resolved H NMR or UV-Vis spectroscopy to track intermediates. Isotopic labeling (e.g., O in ester groups) can reveal bond cleavage pathways .
Q. What computational models predict the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology : DFT calculations (Gaussian, ORCA) to model transition states and activation barriers. Compare with experimental kinetic data to validate computational predictions .
Q. How do researchers resolve contradictory data on the electrophilic reactivity of this compound in different solvents?
- Methodology : Systematic solvent polarity studies (e.g., DMSO vs. THF) using conductivity measurements or Kamlet-Taft parameters. Control for trace moisture via Karl Fischer titration .
Q. What in vitro assays are suitable for assessing the cytotoxicity of this compound in biomedical research?
- Methodology : Use MTT assays on human cell lines (e.g., HEK293) to measure IC. Compare with in vivo zebrafish models for acute toxicity (LC) and histological analysis .
Q. How does the steric and electronic profile of this compound influence its reactivity compared to other alkyl iodides?
- Methodology : Hammett plots to correlate substituent effects with reaction rates. X-ray crystallography or IR spectroscopy to analyze steric hindrance from the ester group .
Q. What environmental degradation pathways are relevant for this compound, and how are they studied?
- Methodology : Simulate hydrolysis/photolysis under controlled pH and UV light. Use LC-HRMS to identify degradation products (e.g., iodide ions, propanoic acid derivatives) .
Q. Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray for structural confirmation) and replicate experiments under standardized conditions .
- Experimental Design : Pilot studies to optimize reaction parameters (temperature, solvent, catalyst) before scaling. Include negative controls (e.g., iodine-free reactions) to identify side pathways .
Properties
IUPAC Name |
ethyl 3-iodopropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTNQOAFISZIEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448104 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6414-69-3 | |
Record name | Ethyl 3-iodopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40448104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-iodopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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